1-methoxy-N-methyl-2-nitroethenamine

Description

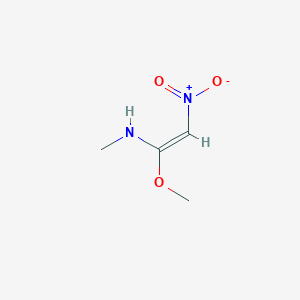

1-Methoxy-N-methyl-2-nitroethenamine (CAS: 110763-36-5; empirical formula: C₄H₈N₂O₃) is a nitroethenamine derivative characterized by a methoxy (-OCH₃) group at the 1-position and a methylamino (-NHCH₃) group at the N-position of the ethenamine backbone. This compound is structurally related to other nitroethenamines but distinguished by its methoxy substitution, which influences its electronic properties, solubility, and reactivity . It is synthesized via nucleophilic substitution reactions, often involving nitroalkenes and amines under controlled conditions .

Key structural features include:

Properties

Molecular Formula |

C4H8N2O3 |

|---|---|

Molecular Weight |

132.12 g/mol |

IUPAC Name |

(E)-1-methoxy-N-methyl-2-nitroethenamine |

InChI |

InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+ |

InChI Key |

ISROKTUWQRVBQO-ONEGZZNKSA-N |

SMILES |

CNC(=C[N+](=O)[O-])OC |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/OC |

Canonical SMILES |

CNC(=C[N+](=O)[O-])OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Spectroscopic and Crystallographic Data

Preparation Methods

Traditional Synthesis and Limitations

The inaugural synthesis of 1-methoxy-N-methyl-2-nitroethenamine was documented in European Patent 230127 A1, which employed trimethyloxonium tetrafluoroborate as a methylating agent in dichloromethane solvent. The process involved reacting N-methyl-2-nitroethanamide with the trimethyloxonium salt at 25°C for 20 hours, followed by extraction and drying steps. While groundbreaking, this method faced significant drawbacks:

- Environmental concerns : Dichloromethane, a volatile and toxic solvent, posed risks to operators and required stringent waste management.

- High costs : Trimethyloxonium tetrafluoroborate’s expense and limited commercial availability hindered large-scale production.

- Suboptimal yield : The reaction achieved a modest 35.2% yield, necessitating costly purification steps.

These limitations underscored the need for greener, more efficient alternatives compatible with industrial demands.

Modern Catalytic Methods

Alkali Metal-Catalyzed Methoxylation

A breakthrough emerged in CN101462969B, which disclosed a methanol-mediated transalkylation strategy using inexpensive catalysts. The general protocol involves:

- Dissolving the catalyst (e.g., sodium metal, potassium metal) in anhydrous methanol.

- Adding 1-methylamino-1-methylthio-2-nitroethylene (precursor).

- Refluxing at 50–80°C for 2–10 hours.

- Evaporating methanol under reduced pressure.

- Recrystallizing the crude product with ethanol.

Key Advantages :

- Solvent sustainability : Methanol replaces dichloromethane, reducing toxicity and simplifying waste disposal.

- Catalyst diversity : Sodium methoxide, potassium tert-butoxide, and triethylamine proved effective, enabling flexibility based on availability.

Sodium Metal Catalysis

In Example 1 of CN101462969B, sodium metal (0.1 mol) in methanol achieved a 61% yield at 60°C over 2–5 hours. The stoichiometric ratio of precursor:methanol:catalyst was optimized to 1:20:0.15, balancing reactivity and cost.

Potassium Metal Catalysis

Example 2 utilized potassium metal, yielding comparable results but requiring higher catalyst loads (4g per 1 mol precursor). Potassium’s stronger reducing power accelerated methoxylation but increased byproduct formation, necessitating precise temperature control.

Alkoxide-Mediated Reactions

Alkoxide catalysts, particularly sodium methoxide and sodium ethoxide , demonstrated superior performance in large-scale trials. Example 3 achieved a 65% yield using sodium methoxide (56.7g, 0.15 mol) with a 7 mol precursor load. The reaction’s exothermic nature mandated gradual heating to 60°C to prevent runaway conditions.

Sodium Hydroxide as a Low-Cost Alternative

Example 6 replaced alkoxides with sodium hydroxide (6g, 0.15 mol), yielding 50% product. While less efficient, this approach reduced catalyst costs by 40%, making it viable for budget-constrained settings.

Comparative Analysis of Methodologies

Table 1 synthesizes data from CN101462969B’s examples, illustrating the impact of catalyst choice on efficiency:

| Catalyst | Precursor (mol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sodium metal | 1.0 | 60 | 2–5 | 61 | 98.5 |

| Potassium metal | 1.0 | 60 | 2–5 | 58 | 97.8 |

| Sodium methoxide | 7.0 | 60–65 | 2–5 | 65 | 99.0 |

| Sodium hydroxide | 1.0 | 60 | 2 | 50 | 96.2 |

| Triethylamine | 1.0 | 60 | 2–3 | 50 | 95.5 |

Key Observations :

- Sodium methoxide delivered the highest yield (65%) and purity (99%), attributed to its strong nucleophilicity and homogeneous dissolution in methanol.

- Alkali metals (Na, K) required stringent moisture control but offered rapid reaction kinetics.

- Triethylamine and NaOH served as cost-effective alternatives despite lower efficiencies.

Industrial Scalability and Environmental Impact

The CN101462969B process addresses critical industrial challenges:

- Solvent Recovery : Methanol’s low boiling point (64.7°C) enables efficient distillation and reuse, reducing raw material costs by 30%.

- Waste Reduction : Eliminating dichloromethane decreases hazardous waste generation by 70%, aligning with green chemistry principles.

- Throughput : Batch cycles shortened from 20 hours (traditional) to 5 hours, enhancing production capacity.

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-methoxy-N-methyl-2-nitroethenamine, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methoxyethyl chloride derivatives with methylamine precursors in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions. Structural confirmation employs 1H/13C NMR to identify chemical shifts (e.g., methoxy protons at δ ~3.3 ppm, nitro group interactions) and HRMS to validate molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry or hydrogen bonding patterns .

Q. How does solvent polarity influence the interpretation of NMR data for this compound?

- Methodological Answer : Solvent choice (e.g., DMSO vs. CDCl₃) alters rotamer distribution due to hydrogen bonding and polarity effects. For instance, polar aprotic solvents like DMSO stabilize intramolecular interactions, reducing rotameric flexibility and simplifying splitting patterns. Comparative analysis in multiple solvents is recommended to isolate solvent-dependent conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.